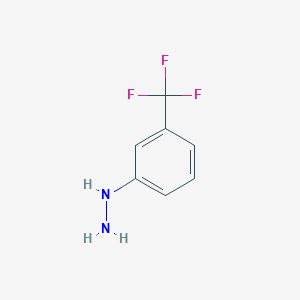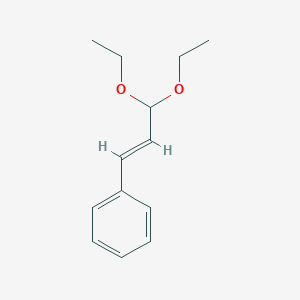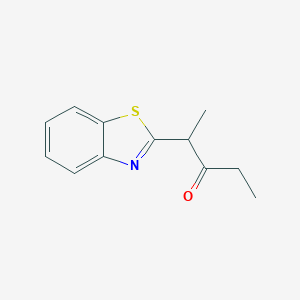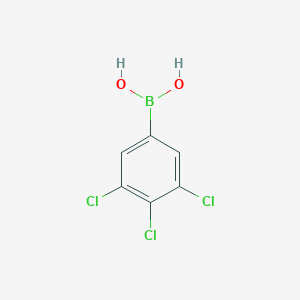![molecular formula C13H21NO4 B151441 (3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid CAS No. 442877-23-8](/img/structure/B151441.png)
(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid
Descripción general
Descripción
The compound is a derivative of hexahydrocyclopentapyrrolone, which is a bicyclic structure that serves as an essential pharmacophore for various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and synthesis methods can offer insights into its properties and potential synthesis pathways.
Synthesis Analysis
The synthesis of closely related compounds involves multi-step processes that are optimized for large-scale production. For instance, the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, includes a one-pot process with debenzylation and ring hydrogenation steps . Similarly, the synthesis of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves an oxidative cleavage using KMnO4, highlighting a cost-effective and high-yielding process . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a bicyclic system with a cyclopentapyrrole core, as suggested by the related compounds in the provided papers. The stereochemistry indicated by the (3aR,5r,6aS) configuration suggests specific three-dimensional orientations of the substituents around the bicyclic framework, which can be crucial for the compound's biological activity.
Chemical Reactions Analysis
The related compounds are intermediates for pharmacologically active molecules, indicating that they undergo further chemical transformations to yield the final therapeutic agents. For example, the tert-butyl group is a common protecting group that can be removed under acidic conditions, as demonstrated in the one-step continuous flow synthesis of pyrrole-3-carboxylic acids . This type of reaction could be relevant for the compound when considering its potential applications and further chemical modifications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid are not provided, the properties of similar compounds can be inferred. These compounds are likely to be solid at room temperature and may exhibit moderate solubility in organic solvents due to the presence of the tert-butoxycarbonyl group. The bicyclic structure could also impart a degree of rigidity to the molecule, potentially affecting its reactivity and interaction with biological targets.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Significance
(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid plays a significant role in the synthesis of pharmacologically important intermediates. Bahekar et al. (2017) developed a cost-effective, high-yielding, and commercially viable process for the synthesis of a related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, highlighting its importance in diversified pharmacological activities (Bahekar et al., 2017).
Structural and Chemical Properties
Several studies have focused on the structural and chemical properties of compounds related to (3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid. For instance, Yuan et al. (2010) described the crystal structure of a similar compound, providing insights into its molecular conformation and potential chemical interactions (Yuan et al., 2010).
Applications in Organic Synthesis
The compound and its derivatives have been utilized in various organic synthesis processes. For example, Naveen et al. (2007) synthesized a derivative of the compound using iso-butoxycarbonyl chloride, highlighting its utility in organic synthesis and crystallography (Naveen et al., 2007).
Role in Development of Novel Molecules
The compound is instrumental in the development of novel molecules with potential pharmaceutical applications. Rossi et al. (2007) demonstrated the synthesis of diverse molecules starting from a derivative of this compound, indicating its versatility in the creation of novel chemical entities (Rossi et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
(3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUILIYSENMTGT-PBINXNQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801112440 | |
| Record name | Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aα,5α,6aα)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801112440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid | |
CAS RN |
1401464-09-2, 442877-23-8 | |
| Record name | Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aα,5α,6aα)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801112440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(3aR,5R,6aS)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

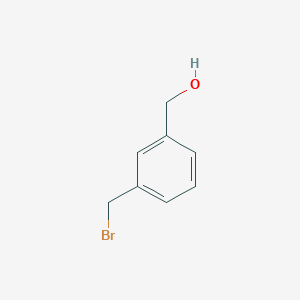
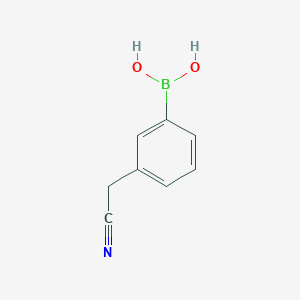
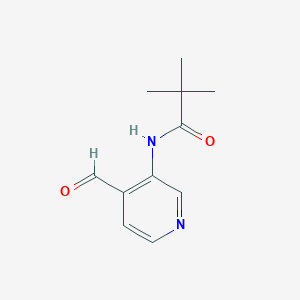
![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)
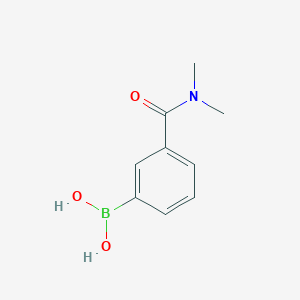
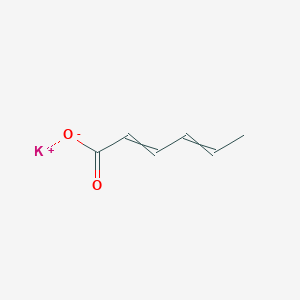
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)
![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)
![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)
